2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide
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Description
2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial, Antioxidant, and Cytotoxic Activities
A study found that certain metabolites isolated from the endophytic fungus Botryosphaeria dothidea, including derivatives similar to 2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide, exhibited significant antimicrobial, antioxidant, and cytotoxic activities. These compounds demonstrated potent inhibition against bacterial strains like Bacillus subtilis and Staphylococcus aureus, and displayed strong antifungal activity against Alternaria solani. Additionally, some compounds showed marked DPPH radical scavenging activities and cytotoxicity against cancer cell lines, suggesting their potential use in developing new antimicrobial and anticancer agents (Xiao et al., 2014).
Synthesis and Characterization for Drug Development
The compound's structural features have been utilized in synthesizing various derivatives for drug development. For instance, in the synthesis of atorvastatin lactone, a derivative with a similar structure was used, showcasing the compound's relevance in synthesizing medically significant drugs (Estévez et al., 2014).
Inhibitory Activity in Alzheimer's Disease
The compound's derivatives have been evaluated for their inhibitory activity on acetylcholinesterase (AChE), a key enzyme in the development of Alzheimer's disease. Studies revealed that certain isoindoline-1,3-dione derivatives, structurally related to the compound , exert good competitive inhibition on AChE, suggesting their potential application in Alzheimer's disease treatment (Andrade-Jorge et al., 2018).
Application in Anticonvulsant Agents
New γ-aminobutyric acid (GABA) derivatives were synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, showing the compound's relevance in developing anticonvulsant agents. These derivatives displayed promising anticonvulsant activity in various seizure models, indicating the compound's potential in neuropharmacology (Yadav et al., 2011).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12(2)10-17(18(24)21-13-6-5-7-14(23)11-13)22-19(25)15-8-3-4-9-16(15)20(22)26/h3-9,11-12,17,23H,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHWEZSNXICKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644414 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.